molecular formula C19H24FN3O2 B5572822 2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one

2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one

Cat. No.: B5572822
M. Wt: 345.4 g/mol
InChI Key: BKLRFGOWVZQQOB-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine ring, a quinoline moiety, and a fluorine atom, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one typically involves multiple steps, including the formation of the naphthyridine and quinoline rings, followed by the introduction of the fluorine atom and the hydroxymethyl group. Common synthetic routes may involve:

    Cyclization reactions: to form the naphthyridine ring.

    Condensation reactions: to construct the quinoline moiety.

    Fluorination reactions: using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Hydroxymethylation: using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a tetrahydroquinoline derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with DNA: Intercalating between base pairs and disrupting replication or transcription processes.

    Modulate signaling pathways: Affecting cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinolone derivatives: Such as ciprofloxacin and levofloxacin, which are well-known antibiotics.

    Naphthyridine derivatives: Such as enoxacin, another antibiotic.

    Fluorinated compounds: Such as fluoroquinolones, which have broad-spectrum antimicrobial activity.

Uniqueness

2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one is unique due to its specific combination of structural features, including the naphthyridine and quinoline rings, the fluorine atom, and the hydroxymethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[[(4aS,8aR)-4a-(hydroxymethyl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl]methyl]-6-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-13-2-3-16-15(8-13)17(25)9-14(22-16)10-23-7-4-18-19(11-23,12-24)5-1-6-21-18/h2-3,8-9,18,21,24H,1,4-7,10-12H2,(H,22,25)/t18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLRFGOWVZQQOB-RTBURBONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(CCC2NC1)CC3=CC(=O)C4=C(N3)C=CC(=C4)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(CN(CC[C@H]2NC1)CC3=CC(=O)C4=C(N3)C=CC(=C4)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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